

Application Notes and Protocols: Mechanical Properties of UV-Cured TPGDA Polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tripropyleneglycol diacrylate

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Introduction

Tri(propylene glycol) diacrylate (TPGDA) is a versatile difunctional acrylate monomer widely utilized in ultraviolet (UV) light-cured polymer systems. Its low viscosity, good flexibility, and high reactivity make it a popular choice as a reactive diluent in formulations for coatings, adhesives, inks, and 3D printing resins. The mechanical properties of the final cured polymer are critically dependent on the formulation and curing process parameters. These notes provide an overview of the typical mechanical properties of TPGDA-containing polymers and detailed protocols for their evaluation.

Data Presentation: Mechanical Properties of TPGDA-Containing Formulations

The following tables summarize quantitative data on the mechanical properties of UV-cured polymer systems incorporating TPGDA. It is important to note that TPGDA is often used as a reactive diluent in combination with other oligomers and monomers. The properties presented here reflect the performance of these formulations and not necessarily of a pure TPGDA homopolymer.

Table 1: Tensile Properties of UV-Cured Acrylate Formulations Containing TPGDA

Formulation Code	TPGDA Content (wt%)	Other Components	Tensile Strength (MPa)	Young's Modulus (MPa)	Elongation at Break (%)	Reference
PEA-DPGDA	Not specified	Polyester Acrylate (PEA)	10.73	67.58	18.99	[1]
UA-DPGDA	Not specified	Urethane Acrylate (UA)	23.96	220.33	10.67	[1]
SiA-DPGDA	Not specified	Silicone Acrylate (SiA)	3.72	61.26	3.77	[1]
EB80/TPGDA	Not specified	Commercial Polyester Acrylate (EB80)	14	Not Reported	Not Reported	[1]
EA/T-ANF-0.1	20	Epoxy Acrylate (EA), Modified Aramid Nanofibers (T-ANFs)	19.7	1322.2	Not Reported	[2]
Pure EA	20	Epoxy Acrylate (EA)	12.9	933.8	Not Reported	[2]

Table 2: Influence of Photoinitiator Concentration on Mechanical Properties of a Dental Resin Formulation

Photoinitiator (CQ) Conc. (%)	Compressive Strength (MPa)	Diametral Tensile Strength (MPa)	Barcol Hardness	Reference
0.1	235.3 ± 31.8	38.6 ± 6.2	35 ± 3	[3]
0.25	220.1 ± 25.0	41.3 ± 4.8	48 ± 2	[3]
0.5	205.8 ± 20.3	42.1 ± 5.1	53 ± 2	[3]
0.75	198.5 ± 18.9	42.5 ± 4.5	54 ± 2	[3]
1.0	195.3 ± 22.1	41.8 ± 5.5	55 ± 2	[3]

Note: CQ = Camphorquinone. The formulation also contained BisGMA and TEGDMA monomers. The results indicate that for this specific system, compressive strength tends to decrease slightly with increasing photoinitiator concentration, while hardness and diametral tensile strength plateau at around 0.5% concentration[3].

Experimental Protocols

Protocol 1: Sample Preparation by UV Curing

This protocol outlines the general procedure for preparing UV-cured TPGDA-containing polymer samples for mechanical testing.

Materials:

- Tri(propylene glycol) diacrylate (TPGDA)
- Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)
- Other desired monomers or oligomers
- Silicone or Teflon molds of desired specimen geometry (e.g., dumbbell shape for tensile testing as per ASTM D638, rectangular for DMA)
- UV curing system with controlled intensity and wavelength (e.g., 365 nm)

- Nitrogen purge (optional, to reduce oxygen inhibition)

Procedure:

- **Formulation Preparation:** In a light-protected container, accurately weigh and mix the TPGDA, photoinitiator (typically 0.5-5 wt%), and any other components until a homogeneous liquid resin is obtained.
- **Mold Filling:** Carefully pour the resin into the molds, avoiding the introduction of air bubbles.
- **UV Curing:** Place the filled molds in the UV curing chamber. If available, purge with nitrogen for several minutes before and during curing to minimize oxygen inhibition at the surface.
- **Irradiation:** Expose the samples to UV light of a specified intensity (e.g., 10-100 mW/cm²) for a predetermined time. The curing time will depend on the formulation, photoinitiator concentration, light intensity, and sample thickness.
- **Post-Curing (Optional but Recommended):** To ensure complete conversion of the monomers and achieve stable mechanical properties, a post-curing step can be performed. This may involve further UV exposure or thermal treatment (e.g., heating in an oven at a temperature below the degradation temperature of the polymer).
- **Demolding and Conditioning:** Carefully remove the cured specimens from the molds. Condition the specimens at standard laboratory conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours before mechanical testing.

Protocol 2: Tensile Testing

This protocol is based on the principles of ASTM D638, "Standard Test Method for Tensile Properties of Plastics."

Apparatus:

- Universal Testing Machine (UTM) with a suitable load cell
- Pneumatic or mechanical grips
- Extensometer for accurate strain measurement

- Calipers for precise measurement of specimen dimensions

Procedure:

- Specimen Measurement: Measure the width and thickness of the gauge section of the dumbbell-shaped specimen at several points and calculate the average cross-sectional area.
- Machine Setup: Set the crosshead speed of the UTM. A typical speed for rigid and semi-rigid plastics is 5 mm/min.
- Specimen Mounting: Securely clamp the specimen in the grips of the UTM, ensuring it is aligned with the direction of pull. Attach the extensometer to the gauge section of the specimen.
- Testing: Start the tensile test, recording the force and displacement (or strain from the extensometer) data until the specimen fractures.
- Data Analysis: From the resulting stress-strain curve, determine the following properties:
 - Tensile Strength: The maximum stress the material can withstand before fracture.
 - Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
 - Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Protocol 3: Dynamic Mechanical Analysis (DMA)

DMA is used to characterize the viscoelastic properties of polymers, such as the glass transition temperature (T_g) and storage and loss moduli.

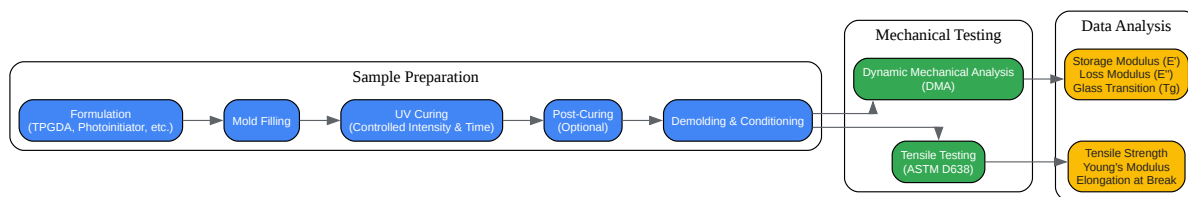
Apparatus:

- Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., three-point bending, cantilever, or tensile)
- Temperature control system (furnace and cooling accessory)

Procedure:

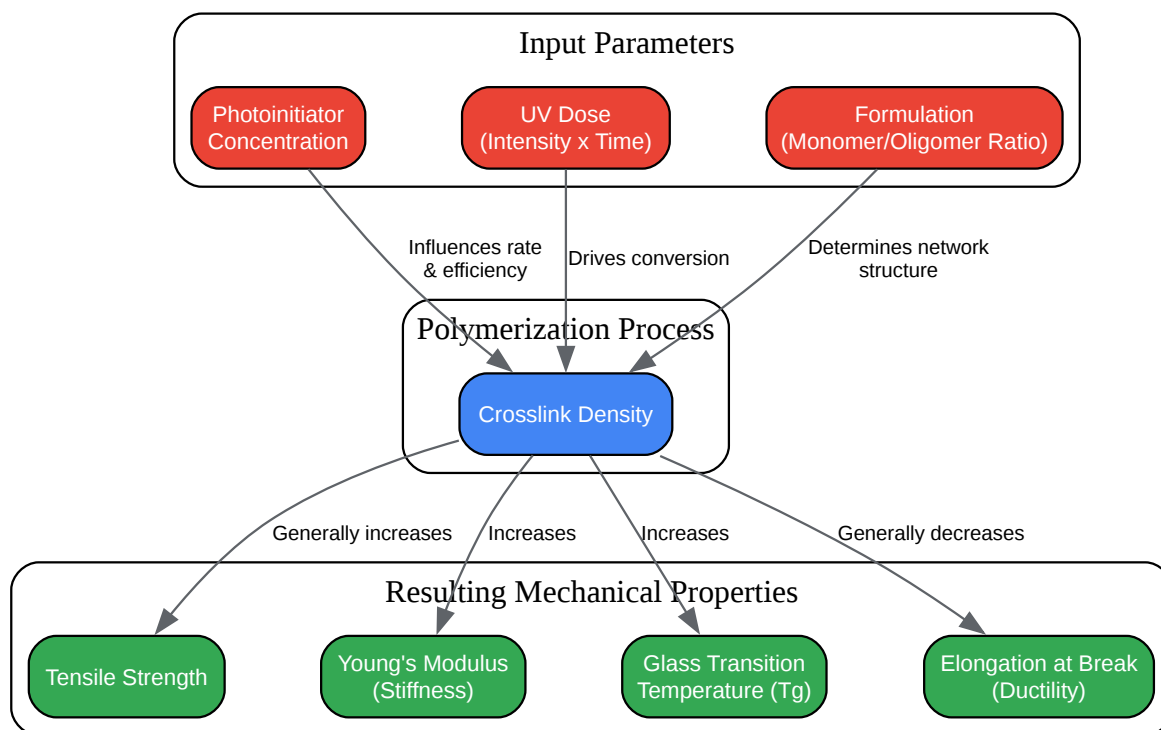
- **Sample Preparation:** Prepare a rectangular specimen with precise dimensions suitable for the chosen clamping fixture.
- **Sample Mounting:** Mount the specimen in the DMA fixture, ensuring it is securely clamped.
- **Test Parameters:** Set the test parameters, which typically include:
 - **Temperature Range:** A range that encompasses the expected glass transition of the material (e.g., -50°C to 150°C).
 - **Heating Rate:** A controlled heating rate, typically 2-5°C/min.
 - **Frequency:** A fixed oscillation frequency, commonly 1 Hz.
 - **Strain Amplitude:** A small, fixed strain amplitude within the material's linear viscoelastic region.
- **Testing:** Start the DMA experiment. The instrument will apply an oscillating force to the sample as the temperature is ramped, measuring the resulting displacement and the phase lag between the stress and strain.
- **Data Analysis:** The primary outputs of a DMA experiment are:
 - **Storage Modulus (E'):** Represents the elastic response of the material and its ability to store energy.
 - **Loss Modulus (E''):** Represents the viscous response of the material and its ability to dissipate energy as heat.
 - **Tan Delta ($\tan \delta = E''/E'$):** The ratio of the loss modulus to the storage modulus, which provides a measure of the material's damping properties. The peak of the $\tan \delta$ curve is often used to determine the glass transition temperature (T_g).

Visualizations



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Fig. 1: Experimental workflow for mechanical characterization.



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Fig. 2: Relationship between curing parameters and properties.

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- To cite this document: BenchChem. [Application Notes and Protocols: Mechanical Properties of UV-Cured TPGDA Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13914183#mechanical-properties-of-uv-cured-tpgda-polymers>]

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